4-Nitroso-2-nitrotoluene

概要

説明

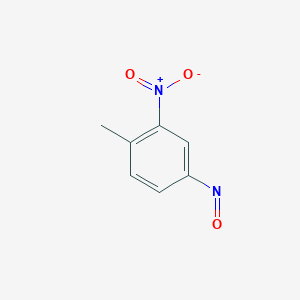

4-Nitroso-2-nitrotoluene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of toluene, where the methyl group is substituted with nitroso and nitro groups

準備方法

4-Nitroso-2-nitrotoluene can be synthesized through several methods. One common synthetic route involves the nitration of 2-nitrotoluene, followed by the nitrosation of the resulting product. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the nitrosation process can be carried out using sodium nitrite in the presence of an acid .

化学反応の分析

4-Nitroso-2-nitrotoluene undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield 4-aminotoluene or 4-nitrosoaniline.

Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-nitrobenzyl bromide.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : 4-Nitroso-2-nitrotoluene serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, facilitating the creation of complex molecules.

- Preparation of C-Nitroso Compounds : It is utilized in the preparation of C-nitroso compounds, which are valuable in synthetic organic chemistry for their reactivity and ability to form diverse derivatives .

Biology

- Biochemical Probes : Research has explored its potential as a biochemical probe for studying interactions between nitroso and nitro groups with biological molecules. This application is crucial for understanding the mechanisms of action of nitro compounds in biological systems.

- Toxicological Studies : Toxicity assessments have been conducted to evaluate the carcinogenic potential of related compounds, which may provide insights into the safety profiles of nitroso derivatives .

Medicine

- Drug Development : There is ongoing investigation into the use of this compound in drug development, particularly for synthesizing compounds with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications .

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound may exhibit significant antimicrobial activity against resistant strains and potential anticancer effects by inducing apoptosis in cancer cell lines.

Industry

- Production of Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its chemical properties allow it to enhance the performance characteristics of these materials.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for dyes & pharmaceuticals | Facilitates synthesis of complex organic molecules |

| Biology | Biochemical probes | Important for studying molecular interactions |

| Medicine | Drug development | Potential antimicrobial & anticancer properties |

| Industry | Specialty chemicals production | Enhances performance characteristics |

Antimicrobial Efficacy Study

A study assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results showed significant inhibition of bacterial growth at lower concentrations compared to traditional antibiotics, indicating its potential as an alternative treatment option.

Cancer Cell Line Research

Research involving MCF-7 breast cancer cells demonstrated a dose-dependent response to this compound treatment, where higher concentrations led to increased apoptosis rates. This suggests potential applications in adjunct cancer therapies.

Inflammation Model Study

In a controlled animal study using mice with induced inflammation, administration of this compound resulted in marked reductions in swelling and pain compared to control groups. This highlights its possible role in treating inflammatory diseases.

作用機序

The mechanism of action of 4-Nitroso-2-nitrotoluene involves its interaction with various molecular targets. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. These interactions can result in the modification of biological pathways and cellular processes .

類似化合物との比較

4-Nitroso-2-nitrotoluene can be compared with other nitroaromatic compounds, such as:

2,4,6-Trinitrotoluene (TNT): Unlike TNT, which is primarily used as an explosive, this compound has more specialized applications in research and industry.

2,4-Dinitrotoluene: This compound is used as an intermediate in the production of polyurethane foams and explosives.

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

生物活性

4-Nitroso-2-nitrotoluene (4-NO2-2-NT) is a nitroaromatic compound with significant biological activity, particularly in environmental and toxicological contexts. Understanding its biological effects is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of 4-NO2-2-NT, focusing on its toxicity, mutagenicity, and degradation pathways.

This compound is a derivative of nitrotoluene, characterized by the presence of both nitro and nitroso functional groups. The chemical structure can be represented as follows:

Acute Toxicity

Studies indicate that 4-NO2-2-NT exhibits acute toxicity in various organisms. In laboratory settings, exposure to high concentrations has resulted in adverse effects such as methemoglobinemia and hematopoiesis in animal models. For instance, in a 13-week feeding study with rats, significant hematological changes were observed at doses as low as 625 ppm, indicating potential systemic toxicity .

Chronic Toxicity

Chronic exposure studies have shown that 4-NO2-2-NT may lead to carcinogenic effects. Evidence of increased incidences of neoplasms in both male and female rats suggests that prolonged exposure could pose significant health risks . A summary of findings from chronic toxicity studies is presented in Table 1.

| Study Type | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| 13-week study | Rats | 625 - 10,000 | Hematopoiesis, hemosiderin accumulation |

| 2-year study | Rats | 1250 - 5000 | Increased skin neoplasms, clitoral gland neoplasms |

| Reproductive Study | Rats | Various | No adverse reproductive effects noted |

Mutagenicity and Genotoxicity

The mutagenic potential of 4-NO2-2-NT has been evaluated using various assays. While some studies report no mutagenic effects in bacterial systems such as Salmonella typhimurium, others indicate that metabolic activation may enhance its genotoxic properties . Notably, in vitro studies have shown that it can induce mutations in mammalian cells under specific conditions.

Environmental Impact and Degradation Pathways

4-NO2-2-NT is known to undergo microbial degradation. Research indicates that certain strains of Mycobacterium can utilize nitrotoluene derivatives as carbon sources, leading to the formation of less harmful metabolites . The degradation pathway involves the conversion of nitrotoluene to hydroxylaminotoluene and subsequently to amino derivatives, illustrating a potential bioremediation strategy for contaminated environments.

Microbial Degradation Pathway

The following table summarizes the key steps in the microbial degradation of 4-nitrotoluene:

| Step | Intermediate Compound | Enzyme Involved |

|---|---|---|

| Initial Metabolism | 4-Hydroxylaminotoluene | Nitroreductase |

| Further Conversion | 6-Amino-m-cresol | Hydroxylaminotoluene Mutase |

| Final Products | Amino derivatives | Various enzymes |

Case Study 1: Hematological Effects in Rats

In a controlled study involving male and female rats exposed to varying concentrations of 4-NO2-2-NT over a period of two years, researchers noted significant hematological changes including increased spleen weight due to hemosiderin accumulation. This study highlights the compound's potential to affect blood parameters adversely .

Case Study 2: Environmental Persistence

A substance flow analysis conducted in Denmark revealed that 4-NO2-2-NT persists in the environment due to its resistance to biodegradation under anaerobic conditions. This persistence raises concerns regarding its long-term ecological impacts .

特性

IUPAC Name |

1-methyl-2-nitro-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCJZIDMDQTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231729 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-03-7 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。